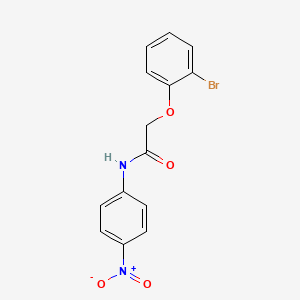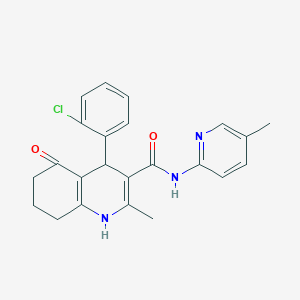
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide, also known as DMTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTS is a sulfonamide derivative that is used as a reagent in organic synthesis and has shown promising results in scientific research. In
Wirkmechanismus
The mechanism of action of N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide is not fully understood. However, it has been proposed that this compound inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells. Inhibition of carbonic anhydrase IX by this compound leads to a decrease in pH, which results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit antiviral activity against herpes simplex virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. In addition, this compound has been found to be stable under various experimental conditions. However, there are also some limitations to the use of this compound in lab experiments. This compound has a low solubility in water, which limits its use in aqueous solutions. In addition, this compound has a short half-life in vivo, which makes it difficult to use in animal studies.
Zukünftige Richtungen
There are several future directions for the research on N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide. One potential direction is the development of this compound as a potential anticancer drug. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another potential direction is the exploration of the anti-inflammatory and antiviral activities of this compound. Further studies are needed to elucidate the mechanism of action of this compound in these activities. In addition, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including cancer research, anti-inflammatory research, and antiviral research. The synthesis method of this compound is relatively simple, and the compound has several advantages for lab experiments. However, there are also some limitations to the use of this compound in lab experiments. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide can be synthesized by reacting 4-(morpholin-4-yl)benzenesulfonyl chloride with dimethylamine in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The chemical structure of this compound is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-5-(4-thiomorpholinylcarbonyl)-3-thiophenesulfonamide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes this compound a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-(thiomorpholine-4-carbonyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S3/c1-12(2)19(15,16)9-7-10(18-8-9)11(14)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWQAUNUMTYZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5002357.png)
![ethyl 4-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5002362.png)
![N-[2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5002370.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)
![17-(1,3-benzodioxol-5-yl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5002387.png)
![3-{[(3-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5002394.png)

![7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5002415.png)
![6-methyl-5-[5-(5-methyl-2-phenyl-3-furyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5002429.png)
![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)

![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)